molecular formula C10H12Cl2O3S B13629117 3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride

3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride

Katalognummer: B13629117
Molekulargewicht: 283.17 g/mol
InChI-Schlüssel: FFIQRUKKGXNHAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12Cl2O3S. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-chloro-5-methylphenol with 3-chloropropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical synthesis processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this functional group .

Eigenschaften

Molekularformel

C10H12Cl2O3S

Molekulargewicht

283.17 g/mol

IUPAC-Name

3-(2-chloro-5-methylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H12Cl2O3S/c1-8-3-4-9(11)10(7-8)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3

InChI-Schlüssel

FFIQRUKKGXNHAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)Cl)OCCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.